molecular formula C84H121N15O21 B12387647 ERK2 Substrate

ERK2 Substrate

Cat. No.: B12387647
M. Wt: 1676.9 g/mol
InChI Key: AAUYYKYSDBMXEN-JTICBIPBSA-N
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Description

The extracellular signal-regulated kinase 2 (ERK2) substrate is a compound involved in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and survival. ERK2 substrates are phosphorylated by ERK2, leading to the regulation of numerous downstream targets and biological responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ERK2 substrates typically involves the synthesis of peptides or proteins that contain specific phosphorylation sites recognized by ERK2. These substrates can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support, followed by deprotection and cleavage steps. Recombinant DNA technology involves the insertion of the gene encoding the substrate into an expression vector, which is then introduced into a host organism (e.g., bacteria or yeast) for protein production .

Industrial Production Methods: Industrial production of ERK2 substrates often relies on large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are cultured in bioreactors under controlled conditions to produce the desired substrate. The protein is then purified using techniques such as affinity chromatography, ion exchange chromatography, and size exclusion chromatography .

Chemical Reactions Analysis

Types of Reactions: ERK2 substrates primarily undergo phosphorylation reactions catalyzed by ERK2. Phosphorylation involves the addition of a phosphate group to specific serine, threonine, or tyrosine residues on the substrate. This modification can alter the substrate’s activity, stability, and interactions with other proteins .

Common Reagents and Conditions: Phosphorylation reactions typically require adenosine triphosphate (ATP) as the phosphate donor and magnesium ions (Mg²⁺) as cofactors. The reactions are carried out in buffered solutions at physiological pH and temperature to mimic cellular conditions .

Major Products: The major products of these reactions are phosphorylated substrates, which can then participate in various signaling pathways and cellular processes. Phosphorylation can lead to changes in the substrate’s conformation, localization, and function .

Scientific Research Applications

ERK2 substrates have numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

Molecular Formula

C84H121N15O21

Molecular Weight

1676.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C84H121N15O21/c1-10-45(3)64(86)82(117)98-39-23-32-62(98)76(111)93-67(48(6)101)81(116)97-70(51(9)104)83(118)99-40-24-33-63(99)75(110)92-65(46(4)11-2)77(112)94-68(49(7)102)79(114)96-69(50(8)103)80(115)95-66(47(5)100)78(113)91-61(44-55-34-36-56(105)37-35-55)74(109)90-60(43-54-29-19-14-20-30-54)73(108)89-59(42-53-27-17-13-18-28-53)72(107)88-58(41-52-25-15-12-16-26-52)71(106)87-57(84(119)120)31-21-22-38-85/h12-20,25-30,34-37,45-51,57-70,100-105H,10-11,21-24,31-33,38-44,85-86H2,1-9H3,(H,87,106)(H,88,107)(H,89,108)(H,90,109)(H,91,113)(H,92,110)(H,93,111)(H,94,112)(H,95,115)(H,96,114)(H,97,116)(H,119,120)/t45-,46-,47+,48+,49+,50+,51+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m0/s1

InChI Key

AAUYYKYSDBMXEN-JTICBIPBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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